molecular formula C28H47N9O9 B12107472 Neo-kyotorphin

Neo-kyotorphin

Cat. No.: B12107472
M. Wt: 653.7 g/mol
InChI Key: COHPSYLINFUPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neo-kyotorphin is a pentapeptide with the amino acid sequence Thr-Ser-Lys-Tyr-Arg. It was first isolated from bovine brain and is known for its potent analgesic properties. This compound is a derivative of kyotorphin, which is a dipeptide composed of tyrosine and arginine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neo-kyotorphin can be synthesized using standard peptide synthesis techniques. The process typically involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the solid support .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. After synthesis, the peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Neo-kyotorphin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and interaction with receptors.

    Medicine: Explored for its analgesic properties and potential use in pain management. .

Mechanism of Action

Neo-kyotorphin exerts its effects primarily through interaction with specific receptors in the brain. It is believed to induce the release of enkephalins, which are endogenous opioid peptides that modulate pain perception. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with G protein-coupled receptors and influence calcium ion influx .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Neo-kyotorphin

This compound is unique due to its pentapeptide structure, which provides a different pharmacological profile compared to its dipeptide counterpart, kyotorphin. Its ability to induce enkephalin release and interact with specific receptors makes it a promising candidate for pain management therapies. Additionally, its synthetic versatility allows for the creation of various analogues with potentially enhanced properties .

Properties

IUPAC Name

2-[[2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHPSYLINFUPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N9O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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